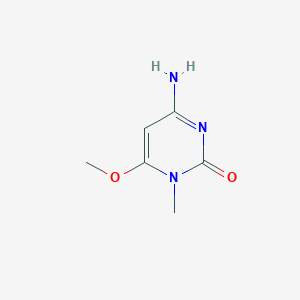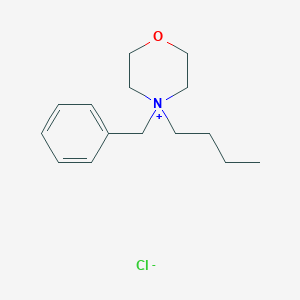
4-Benzyl-4-butylmorpholin-4-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-4-butylmorpholin-4-ium chloride is a quaternary ammonium compound with a morpholine ring substituted with benzyl and butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butylmorpholin-4-ium chloride typically involves the quaternization of morpholine. One common method is the reaction of morpholine with benzyl chloride and butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Benzyl-4-butylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New quaternary ammonium compounds with different substituents.
科学的研究の応用
4-Benzyl-4-butylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in wastewater treatment as a flocculant to remove contaminants.
作用機序
The mechanism of action of 4-Benzyl-4-butylmorpholin-4-ium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.
類似化合物との比較
Similar Compounds
- 4-Benzyl-4-methylmorpholin-4-ium chloride
- 4-Benzyl-4-ethylmorpholin-4-ium chloride
- 4-Benzyl-4-propylmorpholin-4-ium chloride
Uniqueness
4-Benzyl-4-butylmorpholin-4-ium chloride is unique due to its specific combination of benzyl and butyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
90166-92-0 |
|---|---|
分子式 |
C15H24ClNO |
分子量 |
269.81 g/mol |
IUPAC名 |
4-benzyl-4-butylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C15H24NO.ClH/c1-2-3-9-16(10-12-17-13-11-16)14-15-7-5-4-6-8-15;/h4-8H,2-3,9-14H2,1H3;1H/q+1;/p-1 |
InChIキー |
CKLJWBKMMNHRJJ-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+]1(CCOCC1)CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


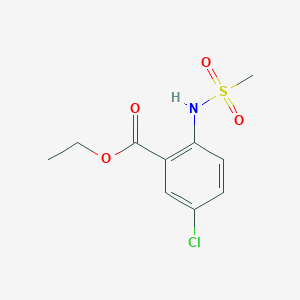
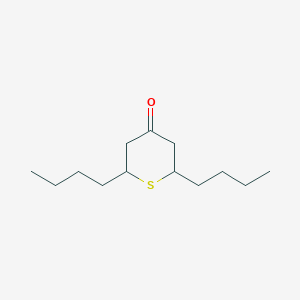
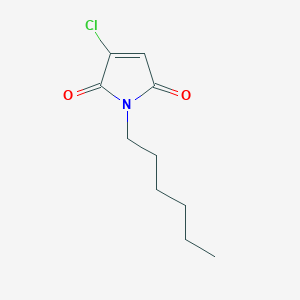
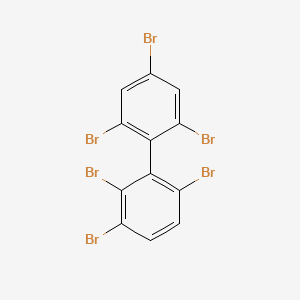

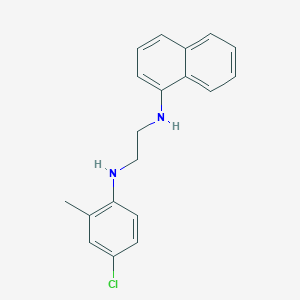
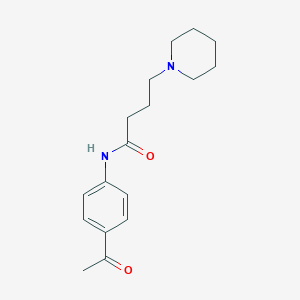
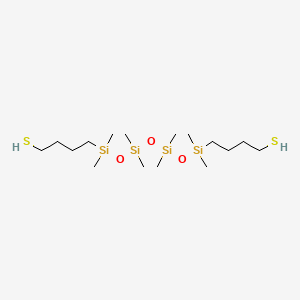
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)
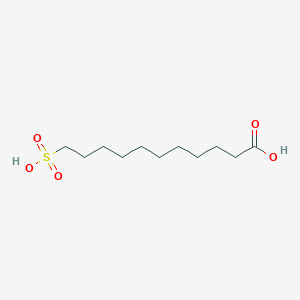
![Methyl [(4-nitrophenoxy)sulfonyl]carbamate](/img/structure/B14366236.png)
